molecular formula C10H21ClN2O2 B1395045 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride CAS No. 1236261-04-3

2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride

Cat. No.: B1395045
CAS No.: 1236261-04-3
M. Wt: 236.74 g/mol
InChI Key: LEABAJQDZJOPJN-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of butanamide and contains a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-furanmethanamine and butanamide derivatives.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: It could be explored for its therapeutic properties in drug development.

  • Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]

  • Butanamide derivatives

  • Other amino-substituted furan derivatives

Uniqueness: 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is unique due to its specific structural features, such as the presence of the tetrahydrofuran ring and the amino group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-3-methyl-N-(oxolan-2-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEABAJQDZJOPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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